

Unraveling HSR1304: A Look into a Discontinued Osteoarthritis Therapeutic

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HSR1304

Cat. No.: B15577859

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An In-depth Analysis for Researchers and Drug Development Professionals

The compound designated **HSR1304** represents a discontinued therapeutic candidate once under investigation for the treatment of osteoarthritis. While detailed public information regarding its specific chemical synthesis and comprehensive chemical properties remains largely undisclosed, an examination of its development history provides valuable insights for researchers and professionals in the field of drug development. This technical guide synthesizes the available information on **HSR1304**, focusing on its developmental pathway and the corporate entities involved.

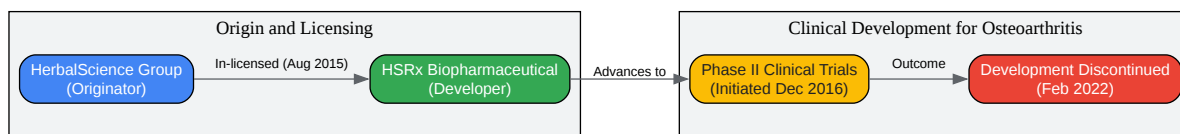
Development and Corporate History

HSR1304 was part of the portfolio of HSRx Biopharmaceutical, a company that in-licensed a series of proprietary pharmaceutical products from the HerbalScience Group in August 2015. The therapeutic was classified as an antirheumatic agent, though its precise mechanism of action has not been publicly detailed.

Clinical development of the osteoarthritis therapeutic reached Phase II trials, which were initiated in December 2016. However, as of February 2022, the development of this therapeutic for osteoarthritis has been officially discontinued. The reasons for the discontinuation have not been made public.

High-Level Development Workflow

The following diagram illustrates the known developmental progression and the relationship between the involved entities.



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HSR1304 Development and Licensing Pathway

Concluding Remarks for the Research Community

The case of **HSR1304** underscores a common reality in the pharmaceutical industry, where promising candidates, even those reaching mid-stage clinical trials, may be discontinued for a variety of undisclosed reasons. For researchers, the lack of public data on **HSR1304**'s chemical structure, synthesis, and specific biological targets presents a significant challenge to furthering independent investigation.

Professionals in drug development can view the trajectory of **HSR1304** as a case study in the complexities of advancing therapeutics derived from natural product origins, as suggested by the involvement of HerbalScience Group. The transition from a proprietary herbal product to a clinical-stage therapeutic and its eventual discontinuation highlights the numerous scientific, regulatory, and business hurdles inherent in this process. While the specific lessons from **HSR1304**'s journey remain within the confines of the involved companies, its history serves as a pertinent reminder of the high attrition rates in the pharmaceutical pipeline.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com